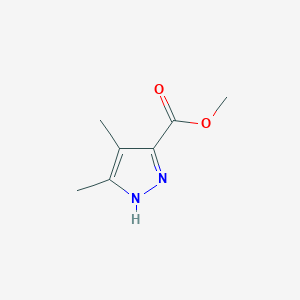
2-(1H-1,2,4-三唑-1-基)吡啶-3-胺
概述
描述
2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a triazole and a pyridine ring.
科学研究应用
2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
Target of Action
It’s known that triazole derivatives have been widely used in the synthesis of various pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
It’s known that triazole derivatives can influence the coordination behavior of ligands, allowing the formation of both complexes with bridging ligands and chelates .
Biochemical Pathways
It’s known that triazole derivatives can interact with various biochemical pathways depending on their specific structure and properties .
Pharmacokinetics
It’s known that the pharmacokinetic properties of triazole derivatives can be influenced by the specific features of their structure and the substituents introduced into the triazole ring .
Result of Action
It’s known that triazole derivatives have shown anticancer activity when tested on human ovarian cancer cell lines .
Action Environment
It’s known that the coordination chemistry of triazole derivatives can be influenced by various conditions .
生化分析
Biochemical Properties
The biochemical properties of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine are not fully understood yet. Triazole derivatives are known to interact with various enzymes and proteins. For instance, some triazole derivatives have been found to inhibit aromatase, an enzyme involved in the biosynthesis of estrogens . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450, leading to enzyme inhibition .
Cellular Effects
The cellular effects of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine are currently unknown. Some triazole derivatives have been found to exhibit anticancer activity. For example, p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine have shown anticancer activity against human ovarian cancer cell lines .
Molecular Mechanism
The exact molecular mechanism of action of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is not known. Triazole derivatives are known to interact with biomolecules at the molecular level. For example, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics .
Temporal Effects in Laboratory Settings
It is known that triazole derivatives generally exhibit high chemical stability, often being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .
Metabolic Pathways
The metabolic pathways involving 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine are not known. Triazole derivatives are known to be involved in various biochemical reactions. For example, 1,2,3-triazoles can be synthesized via organocatalytic reactions using enamines, enolates, and activated alkenes as dipolarophiles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simple triazole compound with similar structural features.
2-(1H-1,2,3-triazol-1-yl)pyridine: Another triazole-pyridine derivative with different substitution patterns.
2-(1H-imidazol-1-yl)pyridine: A compound with an imidazole ring instead of a triazole ring.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is unique due to its specific arrangement of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows it to form stable complexes with metals and exhibit potent biological activity, making it a valuable compound in various fields of research .
属性
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEYUGJVAQMPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552373 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103092-75-7 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1610441.png)

![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)







